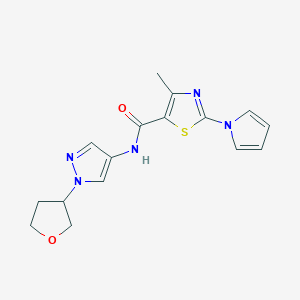

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide

Description

4-Methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a pyrrole ring at position 2, and a carboxamide group linked to a pyrazole moiety bearing a tetrahydrofuran-3-yl substituent. This structure combines multiple pharmacophoric elements, including the thiazole ring (known for metabolic stability), the pyrrole group (contributing to π-π interactions), and the tetrahydrofuran moiety (enhancing solubility).

Properties

IUPAC Name |

4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11-14(24-16(18-11)20-5-2-3-6-20)15(22)19-12-8-17-21(9-12)13-4-7-23-10-13/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLMSVRJWAUKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CN(N=C3)C4CCOC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-5-carboxamide (CAS Number: 1797872-57-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 343.41 g/mol. The structure features a thiazole ring, a pyrrole moiety, and a tetrahydrofuran group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 | 1.61 ± 0.92 | Induction of apoptosis |

| Compound B | Jurkat | 1.98 ± 1.22 | Inhibition of Bcl-2 |

| 4-methyl... | TBD | TBD | TBD |

Neuropharmacological Effects

Thiazole derivatives have also been studied for their neuroprotective effects. Preliminary data suggest that the compound may exhibit anticonvulsant properties similar to those observed in other thiazole-containing compounds . The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole moiety can enhance anticonvulsant efficacy, potentially through modulation of neurotransmitter systems.

Study on Anticancer Activity

In a study conducted by Da Silva et al., various thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against glioblastoma multiforme cells. The results highlighted that specific substitutions on the thiazole ring significantly increased cytotoxicity, suggesting that similar modifications could enhance the efficacy of our compound .

Neuropharmacological Assessment

A recent pharmacological assessment evaluated the anticonvulsant activity of several thiazole derivatives. The study found that compounds with electron-donating groups at specific positions on the thiazole ring exhibited improved activity in seizure models, indicating a promising avenue for further research into the neuropharmacological applications of this compound .

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Oncogenic Proteins : The interaction with proteins such as Bcl-2 may disrupt survival signals in cancer cells.

- Modulation of Neurotransmitter Systems : Potential effects on GABAergic and glutamatergic systems could explain its anticonvulsant properties.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Similarities and Differences

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to the chlorophenyl substituent in , which increases lipophilicity. The ethyl group in may enhance membrane permeability relative to the methyl group in the target compound.

Synthetic Yields :

- Pyrazole carboxamides in exhibit moderate yields (62–71%), suggesting that similar coupling strategies (e.g., EDCI/HOBt-mediated amidation) could be applicable to the target compound .

Spectroscopic Data :

Physicochemical and Functional Implications

- Solubility : The tetrahydrofuran moiety in the target compound may confer higher solubility than the chlorophenyl group in or the oxadiazole in , as oxygen-rich rings often improve hydrophilicity.

- Metabolic Stability : The thiazole-pyrrole combination in the target compound and is less prone to oxidative metabolism compared to the oxadiazole in , which may undergo ring-opening reactions.

Q & A

Q. Methodological approach :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .

- Catalyst selection : Cu(I)-catalyzed click chemistry for triazole linkages (e.g., CuSO₄/ascorbate for 1,2,3-triazole formation) .

- Temperature control : Reflux in acetic acid (110°C) for Paal-Knorr cyclization vs. room-temperature stirring for Suzuki couplings .

Data-driven optimization : Use Design of Experiments (DoE) to evaluate interactions between solvent, catalyst loading, and temperature .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility.

- Computational validation :

- Experimental cross-check : Acquire 2D NMR (COSY, HSQC) to assign protons unambiguously .

Advanced: What strategies are used to study its bioactivity via molecular docking?

Target identification : Prioritize kinases or GPCRs due to structural similarity to known pyrazole-thiazole inhibitors .

Docking workflow :

- Protein preparation : Retrieve crystal structures (PDB), remove water, add hydrogens, and define binding pockets (e.g., ATP-binding sites) .

- Ligand parametrization : Optimize compound geometry using Gaussian09 and assign partial charges .

- Pose scoring : Use AutoDock Vina or Glide to rank binding affinities. For example, the tetrahydrofuran group may form H-bonds with Arg87 in kinase targets .

Validation : Compare docking scores with in vitro IC₅₀ values from enzymatic assays .

Advanced: How to address low reproducibility in multi-step syntheses?

Q. Root-cause analysis :

- Intermediate stability : Protect carboxamide groups with tert-butoxycarbonyl (Boc) during coupling steps to prevent hydrolysis .

- Purification protocols : Use flash chromatography (silica gel, ethyl acetate/hexane) for intermediates and HPLC for final compounds .

- Batch consistency : Standardize reaction times (e.g., 16 hours for triazole formation) and monitor via TLC .

Advanced: What computational tools predict metabolic stability or toxicity?

Q. In silico ADMET profiling :

- Metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation of the tetrahydrofuran ring) .

- Toxicity : Employ Derek Nexus to flag structural alerts (e.g., pyrrole’s potential mutagenicity via bioactivation) .

Validation : Cross-reference with in vitro hepatocyte clearance assays .

Basic: What are the key challenges in scaling up laboratory synthesis?

- Solvent volume reduction : Replace DMF with recyclable solvents (e.g., PEG-400) to minimize waste .

- Exothermic reactions : Implement controlled addition of reagents (e.g., slow drip of 2,5-dimethoxytetrahydrofuran in Paal-Knorr) .

- Crystallization optimization : Use anti-solvent precipitation (water added to ethanol) for high-purity crystals .

Advanced: How to design analogs to improve target selectivity?

Q. Scaffold modification :

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance kinase binding .

- Thiazole bioisosteres : Replace thiazole with oxadiazole to modulate solubility and LogP .

Activity cliffs : Use SAR studies to correlate substituent electronegativity with IC₅₀ (e.g., fluorophenyl vs. methoxyphenyl derivatives) .

Advanced: How to validate off-target effects in cellular assays?

Q. Counter-screening :

- Kinase panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- Transcriptomics : RNA-seq of treated cells to detect pathway-level perturbations (e.g., MAPK/ERK vs. PI3K-Akt) .

Controls : Include structurally related inactive analogs (e.g., carboxamide replaced with methyl ester) to distinguish target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.